(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl-protected carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with a trifluoromethyl-pyridinyl halide in the presence of a base.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and piperazine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated pyridinyl compounds in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl-pyridinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine ring may facilitate its transport across biological membranes. The tert-butoxycarbonyl group serves as a protective group, ensuring the compound’s stability during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
(S)-1-(tert-Butoxycarbonyl)-4-(6-methyl-pyridin-2-yl)piperazine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (S)-1-(tert-Butoxycarbonyl)-4-(6-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20F3N3O4 |
---|---|
Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-10(22)13(23)24)12-6-4-5-11(20-12)16(17,18)19/h4-6,10H,7-9H2,1-3H3,(H,23,24)/t10-/m0/s1 |
InChI Key |
OIYGWURMCMMDJW-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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